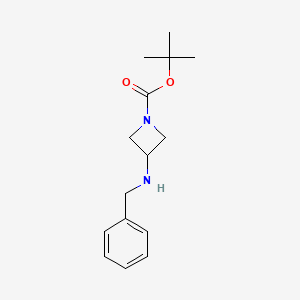
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Applications De Recherche Scientifique
Base-promoted Diastereoselective Alkylation
The compound has been utilized in the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. This process dramatically improves yields and diastereoselectivities of α-alkylated products, showcasing its potential for producing optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).
Synthesis of Enantiopure 3-substituted Azetidine-2-carboxylic Acids
Research has demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. These amino acid-Aze chimeras are designed to serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's role in the development of novel biochemical tools (Sajjadi & Lubell, 2008).
Gram-scale Synthesis of Protected 3-haloazetidines
Protected 3-haloazetidines, prepared from tert-butyl 3-(benzylamino)azetidine-1-carboxylate, serve as versatile building blocks in medicinal chemistry. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, underscoring the compound's significance in the synthesis of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems. This highlights the compound's utility in exploring new chemical spaces for potential therapeutic agents (Meyers et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585746 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939760-33-5 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)












![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)